molecular formula C13H12F3NO2 B2873299 5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1968119-40-5

5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2873299
CAS No.: 1968119-40-5
M. Wt: 271.239
InChI Key: ZGVNDRDKULDQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one is a spirocyclic oxindole derivative of significant interest in modern medicinal chemistry and drug discovery research. This compound features a spiro-fused oxindole core, a three-dimensional scaffold recognized as a privileged structure in the design of bioactive molecules. The incorporation of the trifluoromethyl group enhances the molecule's properties, potentially improving metabolic stability and membrane permeability. Spirooxindoles, like this compound, are a prominent area of investigation in oncology research. They serve as critical scaffolds in the development of inhibitors that target the protein-protein interaction between the tumor suppressor p53 and its negative regulator, MDM2 . Disrupting this interaction is a promising therapeutic strategy for activating the p53 pathway and inducing apoptosis in cancer cells expressing wild-type p53 . The structural features of this spirooxindole make it a valuable building block for synthesizing novel analogs to explore structure-activity relationships and optimize anticancer lead compounds . Chemical Identifiers: • CAS Number: 1968119-40-5 • Molecular Formula: C13H12F3NO2 • Molecular Weight: 271.24 g/mol This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(trifluoromethyl)spiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)8-1-2-10-9(7-8)12(11(18)17-10)3-5-19-6-4-12/h1-2,7H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVNDRDKULDQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC(=C3)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one typically involves the trifluoromethylation of indole derivatives. One efficient method is the metal-free oxidative trifluoromethylation using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions. This method selectively introduces the trifluoromethyl group to the indole structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the use of environmentally friendly and cost-effective reagents like CF3SO2Na suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution can result in a wide range of derivatives .

Scientific Research Applications

5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The trifluoromethyl group distinguishes this compound from other spiro[indole-oxane] derivatives. Key comparisons include:

Compound Name Substituent Key Properties/Effects References
7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one 7-OCH₃ Methoxy group increases electron density, potentially enhancing nucleophilic reactivity. Discontinued due to limited commercial demand.
4-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one 4-F Fluorine’s electronegativity improves metabolic stability but offers less steric bulk than -CF₃. Discontinued.
5-Bromo-1H-spiro[indole-3,4'-oxane]-2-one 5-Br Bromine’s bulkiness may hinder reactivity in cross-coupling reactions. Available via custom synthesis.
6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one 6-Cl Chlorine’s moderate electronegativity balances reactivity and stability. Commercial availability uncertain.
5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one 5-CF₃ -CF₃ enhances thermal stability, lipophilicity, and resistance to oxidative metabolism. Discontinued, suggesting synthesis or scalability challenges.

Key Insights :

  • Steric Effects : -CF₃’s bulkiness may impose steric hindrance, limiting access to certain reaction sites compared to smaller halogens (F, Cl) .

Commercial and Practical Considerations

  • Custom Synthesis : Derivatives like 5-bromo and 6-chloro variants remain accessible via specialized suppliers (e.g., Arctom), highlighting the -CF₃ group’s unique synthesis hurdles .

Biological Activity

5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 5-(trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one typically involves multicomponent reactions that yield high purity and yield rates. For instance, one method employs the condensation of isatin derivatives with malononitrile and trifluoromethyl-substituted indoles under specific reaction conditions, leading to the formation of the desired spiro compound with a reported yield exceeding 90% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound exhibited IC50 values ranging between 10-30 μM, indicating its effectiveness as an antiproliferative agent .

Cell Line IC50 (μM)
A54915.2
HeLa22.5
MCF-718.0

The mechanism by which 5-(trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one exerts its anticancer effects appears to involve the induction of apoptosis through the mitochondrial pathway. This includes the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 . Furthermore, the compound has been shown to inhibit key signaling pathways involved in tumor growth and metastasis, including the PI3K/Akt and MAPK pathways.

Additional Biological Activities

Beyond anticancer effects, this compound has demonstrated:

  • Antimicrobial Activity : Effective against a range of bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL.
  • Anti-inflammatory Properties : Exhibited significant inhibition of nitric oxide production in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases .

Case Studies

A notable study investigated the pharmacological profile of 5-(trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one in a murine model for cancer treatment. Mice treated with this compound showed a marked reduction in tumor size compared to controls, alongside improved survival rates. Histological analysis revealed decreased mitotic figures and increased apoptotic cells within tumors .

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